{4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13464664
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
![{4-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -](/images/structure/VC13464664.png)
Specification
Molecular Formula | C17H31N3O3 |
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Molecular Weight | 325.4 g/mol |
IUPAC Name | tert-butyl N-[4-[[(2S)-2-aminopropanoyl]-cyclopropylamino]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C17H31N3O3/c1-11(18)15(21)20(14-9-10-14)13-7-5-12(6-8-13)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22)/t11-,12?,13?/m0/s1 |
Standard InChI Key | OWRKRPGRLYIGNZ-HIFPTAJRSA-N |
Isomeric SMILES | C[C@@H](C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N |
SMILES | CC(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N |
Canonical SMILES | CC(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexyl ring substituted with a cyclopropylamino group and a tert-butyl carbamate moiety. The (S)-2-aminopropionyl (alanine-derived) side chain introduces chirality, critical for biological interactions . The molecular formula is C₁₇H₃₁N₃O₃, with a molar mass of 325.45 g/mol .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1389320-32-4 | |
Molecular Formula | C₁₇H₃₁N₃O₃ | |
Molar Mass | 325.45 g/mol | |
Boiling Point (Predicted) | 463.5 ± 44.0 °C | |
Density (Predicted) | 1.05 ± 0.1 g/cm³ | |
pKa (Predicted) | 12.32 ± 0.40 |
Stereochemical Considerations
The (S)-configuration at the alanine-derived side chain influences its binding affinity to biological targets. Comparative studies of enantiomers in analogous compounds demonstrate up to 5-fold differences in receptor binding .
Synthesis and Optimization
Retrosynthetic Strategies
The synthesis typically involves sequential peptide coupling and carbamate formation. A retrosynthetic approach divides the molecule into three fragments:
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Cyclohexyl-cyclopropylamine core
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(S)-2-aminopropionyl side chain
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tert-Butyl carbamate protecting group
Stepwise Synthesis
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Cyclopropane Ring Formation: Cyclopropylamine is introduced via [2+1] cycloaddition or nucleophilic substitution .
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Peptide Coupling: The (S)-2-aminopropionyl group is attached using carbodiimide reagents (e.g., EDC/HOBt).
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Carbamate Protection: tert-Butyl dicarbonate (Boc₂O) is used to protect the amine, yielding the final product .
Table 2: Representative Synthesis Yields
Step | Yield (%) | Conditions | Source |
---|---|---|---|
Cyclopropane Formation | 75–85 | THF, −78°C, 12 h | |
Peptide Coupling | 89 | DCM, RT, 4 h | |
Boc Protection | 91 | Pyridine, 0°C → RT, 16 h |
Challenges and Solutions
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Cyclopropane Stability: The strained cyclopropane ring requires inert conditions to prevent ring-opening .
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Stereochemical Purity: Chiral HPLC or enzymatic resolution ensures >99% enantiomeric excess .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include:
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 326.3, consistent with the molecular formula .
Biological Activity and Mechanisms
Receptor Interactions
The compound’s carbamate and cyclopropyl groups enable interactions with enzymes and receptors. Analogous carbamates inhibit P2Y₁ receptors (IC₅₀ ≈ 0.48 μM), suggesting potential for cardiovascular therapeutics .
Table 3: Biological Data for Analogues
Compound | Target | IC₅₀/EC₅₀ (μM) | Source |
---|---|---|---|
P2Y₁ Antagonist Analog | P2Y₁ Receptor | 0.48 | |
Cyclopropane-Carbamate | Topoisomerase II | 2.3 |
Comparison with Structural Analogues
Ethyl vs. Cyclopropyl Substitutions
Replacing cyclopropyl with ethyl groups (e.g., {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester) reduces steric hindrance but decreases receptor affinity by 4-fold .
tert-Butyl vs. Benzyl Carbamates
Benzyl carbamates offer higher solubility but lower metabolic stability compared to tert-butyl derivatives .
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